molecular formula C11H7N5O6S B5831841 1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine

1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine

Cat. No.: B5831841
M. Wt: 337.27 g/mol
InChI Key: CEDVTDLVLVWIFM-WUXMJOGZSA-N
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Description

1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine is a complex organic compound that belongs to the class of hydrazones. These compounds are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with a carbonyl compound. The compound’s structure includes nitro groups and a thienyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine involves its interaction with specific molecular targets. The nitro groups and thienyl ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes, leading to its potential antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of hydrazones.

    5-Nitro-2-thiophenecarboxaldehyde: A key starting material for the synthesis of the compound.

    Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.

Uniqueness

1-(2,4-Dinitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine is unique due to the presence of both nitro groups and a thienyl ring, which impart distinct chemical and biological properties

Properties

IUPAC Name

2,4-dinitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O6S/c17-14(18)7-1-3-9(10(5-7)15(19)20)13-12-6-8-2-4-11(23-8)16(21)22/h1-6,13H/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVTDLVLVWIFM-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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